molecular formula C10H15NO2 B13425078 (1R,4S)-Camphorquinone Monooxime

(1R,4S)-Camphorquinone Monooxime

Cat. No.: B13425078
M. Wt: 181.23 g/mol
InChI Key: YRNPDSREMSMKIY-YRNVUSSQSA-N
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Description

(1R,4S)-Camphorquinone Monooxime is a chiral compound derived from camphorquinone, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and has been studied for various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,4S)-Camphorquinone Monooxime typically involves the oximation of camphorquinone. One common method includes the reaction of camphorquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired monooxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-Camphorquinone Monooxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Chemistry

(1R,4S)-Camphorquinone Monooxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine

The compound’s derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of polymers and as a photoinitiator in the polymerization of dental resins.

Mechanism of Action

The mechanism of action of (1R,4S)-Camphorquinone Monooxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s chiral nature also allows it to interact stereospecifically with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Camphorquinone: The parent compound, used as a photoinitiator in dental materials.

    Camphorquinone Dioxime: Another derivative with different reactivity and applications.

    Isoborneol: A related monoterpene with distinct chemical properties.

Uniqueness

(1R,4S)-Camphorquinone Monooxime is unique due to its specific chiral configuration and the presence of the oxime functional group. This combination imparts distinct reactivity and interaction profiles, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+

InChI Key

YRNPDSREMSMKIY-YRNVUSSQSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=N/O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Origin of Product

United States

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